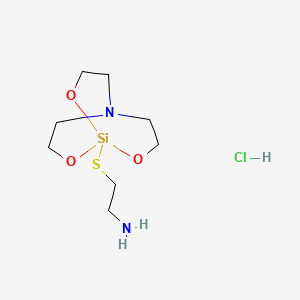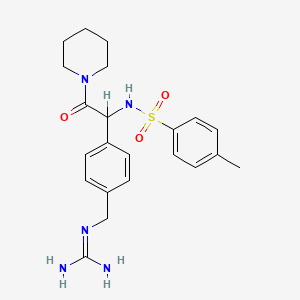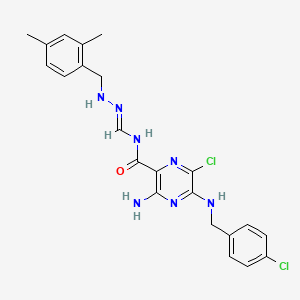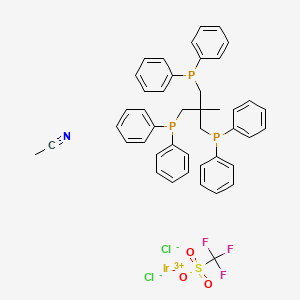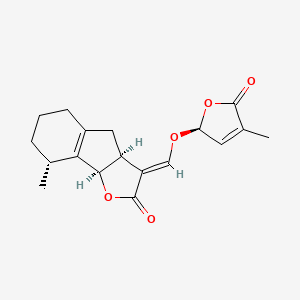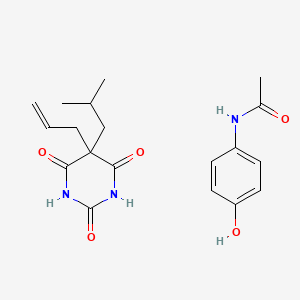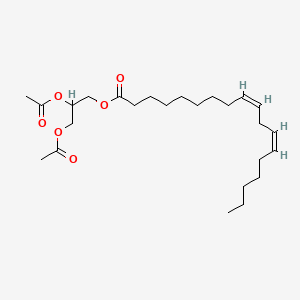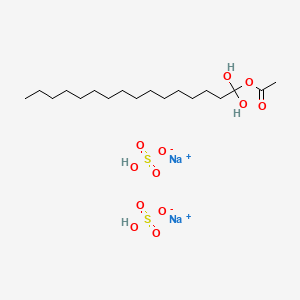
Tetracosanyl behenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosanyl behenate, also known as docosanoic acid tetracosyl ester, is a long-chain ester compound with the molecular formula C46H92O2. It is a waxy substance that is often used in various industrial and cosmetic applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosanyl behenate can be synthesized through the esterification reaction between docosanoic acid (behenic acid) and tetracosanol (lignoceryl alcohol). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosanyl behenate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce docosanoic acid and tetracosanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and tetracosanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Tetracosanyl behenate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles.
Industry: Utilized in cosmetics and personal care products as an emollient and thickening agent. It is also used in the production of lubricants and coatings.
Wirkmechanismus
The mechanism of action of tetracosanyl behenate involves its interaction with lipid membranes and its ability to form stable lipid bilayers. This property makes it useful in drug delivery systems, where it can encapsulate active pharmaceutical ingredients and facilitate their controlled release. The compound’s long hydrophobic chains allow it to integrate into lipid membranes, enhancing membrane stability and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl palmitate: Another long-chain ester used in cosmetics and personal care products.
Stearyl stearate: Similar in structure and used for similar applications.
Behenyl behenate: A related compound with similar properties and uses.
Uniqueness
Tetracosanyl behenate is unique due to its specific chain length and the combination of docosanoic acid and tetracosanol. This gives it distinct melting and crystallization properties, making it particularly suitable for certain industrial applications where specific thermal properties are required.
Eigenschaften
CAS-Nummer |
42233-17-0 |
|---|---|
Molekularformel |
C46H92O2 |
Molekulargewicht |
677.2 g/mol |
IUPAC-Name |
tetracosyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI-Schlüssel |
VLAQWJMMSTXOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



